Fluorouracil, commonly referred to as 5-fluorouracil (5-FU), is a medication that has been extensively used in the treatment of various cancers, particularly colorectal cancer, breast cancer, and skin malignancies. As a pyrimidine analog, it mimics the naturally occurring nucleotide uracil and is incorporated into RNA and DNA, disrupting normal cellular function and division. Despite its long history of clinical use, the precise mechanisms by which 5-FU exerts its cytotoxic effects are complex and not fully understood. This analysis aims to elucidate the biochemical and pharmacological properties of 5-FU, its mechanism of action, and its applications in different fields based on the current literature.
The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By converting to its active metabolite, 5-fluoro-2'deoxy-5' monophosphate (FdUMP), 5-FU forms a stable ternary complex with TS and a folate cofactor, leading to the suppression of DNA synthesis1. This inhibition is a key factor in the drug's antineoplastic effects. However, resistance to 5-FU can arise due to alterations in TS or aberrations in 5-FU metabolism1.
An alternative mechanism of action has been identified, where 5-FU interferes with the processing of pre-ribosomal RNA (pre-rRNA) in cells, affecting a factor potentially involved in pre-rRNA processing known as ribosomal RNA binding protein (RRBP). This interference with RNA processing contributes to the antiproliferative action of 5-FU2. Additionally, 5-FU can be incorporated into RNA, leading to interference with the maturation of nuclear RNA1.
5-FU remains a cornerstone in the treatment of advanced colorectal cancer. Its pharmacokinetics involves rapid distribution and elimination, with various administration methods such as intravenous injection and regional administration like hepatic artery infusion to achieve higher drug concentrations in liver metastases1. The drug's efficacy can be enhanced by biochemical modulation, such as pretreatment with leucovorin or delayed administration of uridine to rescue patients from toxicity1.
In breast carcinoma, the incorporation of 5-FU into RNA correlates with cytotoxicity, suggesting that RNA incorporation is a major mechanism of cytotoxic action8. The drug's role in inhibiting DNA synthesis is also evident in its action against pseudorabies virus-infected cells, where it inhibits the synthesis of thymidylic acid7.
Clinical pharmacological studies have explored the effects of coadministration of thymidine with 5-FU in colorectal cancer patients. This combination has been shown to alter the pharmacokinetics of 5-FU, reducing its plasma clearance and increasing its steady-state plasma concentration, which correlates with hematological toxicity3. However, the clinical response to this combination therapy has not shown significant improvement3.
The neurotoxic effects of 5-FU have been attributed to the inhibition of the Krebs cycle by fluoroacetate, a metabolite of 5-FU. This inhibition can lead to acute neurological disorders, highlighting the importance of understanding the drug's biochemical basis for its toxicities10.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2